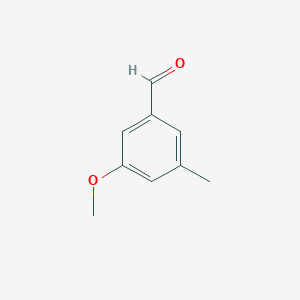

3-Methoxy-5-methylbenzaldehyde

Description

Overview of Benzaldehyde (B42025) Derivatives in Advanced Organic Chemistry

Benzaldehyde, a simple aromatic aldehyde, serves as a fundamental scaffold for a vast array of derivatives. wikipedia.org These derivatives, characterized by various substituents on the benzene (B151609) ring, are of paramount importance in advanced organic chemistry. ontosight.aiwisdomlib.org The nature and position of these substituents profoundly influence the chemical and physical properties of the benzaldehyde molecule, including its reactivity, odor, and biological activity. ontosight.aimdpi.com

Substituted benzaldehydes are key intermediates in the synthesis of a wide range of complex organic molecules. ontosight.aiwisdomlib.org They participate in a variety of chemical reactions, such as condensations, oxidations, and reductions, to form more intricate structures. wikipedia.orgwisdomlib.org For instance, they are crucial in the synthesis of Schiff bases, chalcones, and pyrazole (B372694) derivatives. wisdomlib.org The addition of different functional groups to the benzaldehyde structure allows for the fine-tuning of its properties, making these derivatives valuable in diverse fields, including pharmaceuticals, dyes, and materials science. ontosight.aimdpi.com

The reactivity of the aldehyde group is significantly affected by the electronic effects of the ring substituents. Electron-withdrawing groups, for example, can enhance the electrophilicity of the carbonyl carbon, making the molecule more susceptible to nucleophilic attack. mdpi.com Conversely, electron-donating groups can decrease this reactivity. The position of the substituent also plays a critical role due to steric and electronic influences. researchgate.net

Research Significance of 3-Methoxy-5-methylbenzaldehyde as a Specialty Chemical

This compound is a substituted benzaldehyde that has garnered attention in chemical research as a specialty chemical. Its specific substitution pattern, with a methoxy (B1213986) group at the 3-position and a methyl group at the 5-position, imparts unique properties that are of interest in various synthetic applications.

This compound serves as a valuable building block in the synthesis of more complex molecules. It has been identified as an intermediate in the biosynthesis of the sesquiterpene, ursolic acid. biosynth.com Research has also demonstrated its use in the synthesis of other specifically substituted compounds. For example, it can be a precursor in multi-step synthetic pathways to generate targeted molecular architectures. tandfonline.com

The reactivity of this compound is influenced by its substituents. The methoxy group is an electron-donating group, while the methyl group is weakly electron-donating. These groups can influence the regioselectivity of further chemical transformations on the aromatic ring.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H10O2 | biosynth.comchemsrc.com |

| Molecular Weight | 150.17 g/mol | biosynth.com |

| Physical Form | Liquid | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 85 °C at 2 mmHg | sigmaaldrich.com |

| CAS Number | 90674-26-3 | biosynth.comchemsrc.com |

Detailed Research Findings

The synthesis of this compound and its derivatives is a subject of research. One synthetic route to a related compound, 3-hydroxy-4-methoxy-5-methylbenzaldehyde, involves a multi-step process starting from 2,3-dihydroxytoluene. tandfonline.com This synthesis highlights the manipulation of protecting groups and regioselective reactions to achieve the desired substitution pattern. tandfonline.com For instance, formylation of a precursor with α,α-dichloromethyl methyl ether in the presence of tin (IV) chloride can yield the desired benzaldehyde derivative. tandfonline.com

Furthermore, the chemical literature describes various reactions involving substituted benzaldehydes that are relevant to the potential transformations of this compound. These include oxidations to the corresponding benzoic acids and reductions to benzyl (B1604629) alcohols. wikipedia.org The specific electronic properties of this compound, with its electron-donating methoxy and methyl groups, would be expected to influence the rates and outcomes of such reactions.

Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEOJPQWDHZBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454921 | |

| Record name | 3-METHOXY-5-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90674-26-3 | |

| Record name | 3-METHOXY-5-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxy 5 Methylbenzaldehyde and Its Derivatives

Historical Development of Synthetic Routes

The initial methods for the synthesis of aromatic aldehydes, including structures similar to 3-Methoxy-5-methylbenzaldehyde, relied on classical electrophilic aromatic substitution reactions. These early approaches often faced challenges related to selectivity and reaction efficiency.

Early efforts to introduce a formyl group onto an aromatic ring involved reactions developed in the late 19th and early 20th centuries. These methods, while foundational, were often hampered by harsh conditions, the need for specialized reagents, and moderate to low yields, particularly with polysubstituted aromatic systems.

Gattermann Reaction: This reaction historically used hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst to formylate electron-rich aromatic compounds. A significant limitation was the extreme toxicity of HCN. Variations were developed to generate the formylating agent in situ, but the reaction's applicability could be limited, and it sometimes failed entirely for certain substrates. For instance, attempts to use the Gattermann reaction on compounds like 4-methoxy-2-methylphenol (B1314071) to produce the corresponding aldehyde were unsuccessful, highlighting the substrate-dependent nature and limitations of this early method. mdma.ch

Gattermann-Koch Reaction: This approach utilizes carbon monoxide and HCl with a copper(I) chloride and aluminum trichloride (B1173362) catalyst system. thieme-connect.de It is generally suitable for simple aromatic hydrocarbons like toluene (B28343) but is less effective for highly substituted or deactivated rings and phenols. The high pressure of carbon monoxide required also posed practical challenges for laboratory synthesis.

These early methods often provided low yields due to side reactions, the formation of isomeric products, and the difficulty of achieving high regioselectivity on a benzene (B151609) ring with multiple directing groups.

To overcome the limitations of early methods, synthetic strategies evolved towards greater selectivity and milder reaction conditions. The key challenge in synthesizing this compound is directing the formylation to the C1 position, which is para to the methyl group and ortho to the methoxy (B1213986) group.

The Vilsmeier-Haack Reaction: Discovered in 1927, this reaction became one of the most widely applied transformations for formylating electron-rich aromatic compounds. thieme-connect.dewikipedia.org It employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which acts as the electrophile. jk-sci.comchemistrysteps.com The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts type reactions, which makes it highly selective for activated aromatic rings such as phenols, anilines, and their derivatives. chemistrysteps.com This selectivity is crucial for substrates like 3-methylanisole (B1663972) (the logical precursor to this compound), where the activating methoxy and methyl groups direct the substitution. The reaction mechanism involves an electrophilic attack on the aromatic ring by the chloroiminium ion (Vilsmeier reagent), followed by hydrolysis to yield the aldehyde. wikipedia.org This method generally favors formylation at the less sterically hindered para position relative to an activating group, a factor that influences the product distribution. jk-sci.com

Ortho-lithiation: The development of directed ortho-metalation provided a powerful tool for regioselective synthesis. In this technique, a directing group (like a methoxy group) coordinates to an organolithium reagent, directing deprotonation (and subsequent electrophilic attack) to the adjacent ortho position. While highly effective for many substrates, its application to 3-methylanisole for this specific target would require careful consideration of the directing power versus steric hindrance.

The shift towards methods like the Vilsmeier-Haack reaction represented a significant step forward, offering better yields and, critically, more predictable regiochemical outcomes based on the electronic and steric influences of the substituents present on the aromatic ring.

Contemporary Synthetic Strategies

Modern synthetic chemistry offers a range of reliable and high-yielding methods for the preparation of this compound and its derivatives. These strategies include building the molecule from simple precursors or modifying existing structures.

A common contemporary approach is a multi-step synthesis starting from readily available chemicals. One documented route begins with 4-methyl-3-nitrobenzaldehyde (B1271188). This strategy allows for the precise installation of the required functional groups in a controlled sequence.

The synthetic sequence is as follows:

Reduction: The nitro group of 4-methyl-3-nitrobenzaldehyde is reduced to an amino group using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). mdma.ch

Diazotization: The resulting 3-amino-4-methylbenzaldehyde (B3257773) is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and HCl at low temperatures (e.g., 4-5°C). mdma.ch

Hydrolysis: The diazonium salt is then hydrolyzed by heating in water, which replaces the diazonium group with a hydroxyl group to form 3-hydroxy-4-methylbenzaldehyde. mdma.ch

Methylation: Finally, the hydroxyl group is methylated using a methylating agent such as dimethyl sulfate (B86663) (Me₂SO₄) in the presence of a base like sodium hydroxide (B78521) (NaOH) to yield the target compound, 3-methoxy-4-methylbenzaldehyde (B1309371) (an isomer of the target compound, illustrating a general strategy). A similar strategy starting from 3-methyl-5-nitrophenol (B137177) would lead to the desired this compound.

This step-wise approach provides excellent control over the final substitution pattern, avoiding the formation of isomers that can be problematic in direct formylation methods.

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 4-methyl-3-nitrobenzaldehyde | SnCl₂·2H₂O, HCl | 3-amino-4-methylbenzaldehyde | High |

| 2 | 3-amino-4-methylbenzaldehyde | NaNO₂, HCl | 4-methyl-3-formylbenzenediazonium chloride | High |

| 3 | Diazonium Salt Intermediate | H₂O, Heat | 3-hydroxy-4-methylbenzaldehyde | ~60% mdma.ch |

| 4 | 3-hydroxy-4-methylbenzaldehyde | (CH₃)₂SO₄, NaOH | 3-methoxy-4-methylbenzaldehyde | ~88% mdma.ch |

This table illustrates a representative synthesis for an isomer, demonstrating the de novo strategy.

Once this compound is synthesized, its aldehyde functional group serves as a versatile handle for creating a wide array of derivatives. These reactions are fundamental in medicinal chemistry and materials science for generating molecular diversity.

Schiff Base Formation: The aldehyde readily reacts with primary amines to form imines, also known as Schiff bases. This reaction is a cornerstone for synthesizing ligands for metal complexes and various biologically active molecules. For example, derivatives of the related compound vanillin (B372448) are synthesized by refluxing it with various amines in ethanol. researchgate.net

Reduction to Alcohol: The aldehyde group can be selectively reduced to a primary alcohol (3-methoxy-5-methylbenzyl alcohol) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). wikipedia.org

Oxidation to Carboxylic Acid: Vigorous oxidation can convert the aldehyde into the corresponding carboxylic acid (3-methoxy-5-methylbenzoic acid).

Carbon-Carbon Bond Forming Reactions: The aldehyde can participate in numerous reactions to form new C-C bonds, such as the Wittig, Grignard, and aldol (B89426) reactions, providing access to a vast range of more complex structures.

Cross-Coupling Reactions: For further elaboration, the aromatic ring itself can be functionalized. While the aldehyde is not a typical coupling partner, it can be converted to an aryl halide or triflate. This derivative can then participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, to introduce new aryl or alkyl substituents. researchgate.net This powerful method is widely used to synthesize complex biaryl compounds. researchgate.net

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of the final product is a critical aspect of chemical synthesis. This is achieved through the systematic optimization of various reaction parameters, including temperature, reaction time, solvent, and catalyst concentration.

Modern techniques like Design of Experiments (DOE) and Response Surface Methodology (RSM) are employed to efficiently find the optimal conditions for a reaction. echemcom.com For instance, in the synthesis of related bis-aldehydes, parameters such as temperature, time, and the ratio of sulfuric acid to formaldehyde (B43269) were optimized to maximize the product yield. The results of such studies can reveal complex interactions between variables. For example, an analysis might show that yield increases rapidly with both time and temperature up to a certain point, after which degradation may occur. echemcom.com

A comparison of different synthetic methods often reveals significant differences in yield, highlighting the importance of choosing the appropriate strategy. For the synthesis of various polymethylbenzaldehydes, a study compared the yields obtained from using ethyl orthoformate versus other formylating agents with Grignard reagents.

Table: Comparison of Yields for Polymethylbenzaldehyde Synthesis via Grignard Reagents

| Precursor | Method | Yield (%) |

|---|---|---|

| Bromotoluene | Ethyl Orthoformate | 74.4 |

| Bromo-o-xylene | Ethyl Orthoformate | 73.2 |

| Bromo-m-xylene | Ethyl Orthoformate | 71.5 |

| Bromopseudocumene | Ethyl Orthoformate | 61.4 |

| Bromopseudocumene | Dithio acid method | 44.0 |

| Bromomesitylene | Ethyl Orthoformate | 43.1 |

| Bromomesitylene | Dithio acid method | 2.0 |

(Adapted from a study on polymethylbenzaldehydes, demonstrating the impact of method and substrate structure on yield) sci-hub.se

This data clearly shows that the choice of reagent (ethyl orthoformate vs. the precursor to a dithio acid) and the steric hindrance on the starting material (e.g., bromomesitylene) have a dramatic impact on the final yield of the aldehyde product. sci-hub.se Such findings are crucial for optimizing the synthesis of specifically substituted benzaldehydes like this compound.

Solvent Effects on Reaction Outcomes

The choice of solvent is critical in the synthesis of this compound derivatives as it can significantly influence reaction rates, yields, and selectivity. Solvents are selected based on their ability to dissolve reactants, their boiling points for temperature control, and their interaction with catalysts and intermediates.

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a variety of solvent systems are employed. These can range from single organic solvents to biphasic systems combining an organic solvent with an aqueous solution. harvard.edu For instance, a mixture of toluene and dioxane is a common choice for Suzuki reactions. organic-synthesis.com The use of aqueous environments is a notable advantage of the Suzuki reaction, contributing to its classification as a greener chemistry method. harvard.edu For ring-closing metathesis (RCM) reactions, chlorinated solvents such as dichloromethane (B109758) (DCM) or aromatic hydrocarbons like benzene are frequently used. nih.gov In the direct synthesis of this compound via oxidation, dimethyl sulfoxide (B87167) (DMSO) has been used effectively. chemicalbook.com

Table 1: Solvent Systems in Relevant Synthetic Reactions

| Reaction Type | Common Solvents | Purpose / Rationale |

|---|---|---|

| Suzuki-Miyaura Coupling | Toluene/Dioxane, Dioxane/Water, THF | Solubilizes reactants and catalyst; aqueous phase often contains the base. harvard.eduorganic-synthesis.com |

| Ring-Closing Metathesis | Dichloromethane (DCM), Benzene | Inert solvents that effectively dissolve substrates and common ruthenium or iron catalysts. nih.gov |

| Oxidation | Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent suitable for dissolving the alcohol precursor and oxidant. chemicalbook.com |

Catalyst Systems in Synthetic Transformations

Catalysts are fundamental to the efficient synthesis of complex organic molecules, including derivatives of this compound. They enable transformations that would otherwise be difficult or impossible, often with high selectivity and under milder conditions.

Palladium-catalyzed Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures, which could be a key step in synthesizing derivatives. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The active catalyst is a Pd(0) species, which is typically generated in-situ from palladium precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). libretexts.orgnih.gov The performance of the catalyst is heavily influenced by the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and tri(cyclohexyl)phosphine (PCy₃) being common. harvard.edu These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. nih.gov

Table 2: Common Palladium Catalyst Systems for Suzuki-Miyaura Coupling

| Palladium Precursor | Ligand | Base | Typical Application |

|---|---|---|---|

| PdCl₂(dppf) | dppf (integrated) | Na₂CO₃, K₂CO₃ | General coupling of aryl halides with boronic acids. organic-synthesis.com |

| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Highly active systems for challenging couplings. harvard.edu |

| Pd₂(dba)₃ | Tri(cyclohexyl)phosphine (PCy₃) | CsOH·H₂O | Effective for coupling of less reactive aryl chlorides. harvard.edu |

Iron-catalyzed Ring-Closing Metathesis (RCM): While Ruthenium-based catalysts (e.g., Grubbs' catalysts) are the most common and well-studied for olefin ring-closing metathesis (RCM), there is growing interest in using more earth-abundant and less toxic metals like iron. organic-chemistry.orgwikipedia.org Iron-catalyzed systems have been developed for related transformations, such as carbonyl-olefin metathesis, which also result in the formation of rings. nih.gov For instance, iron(III) chloride (FeCl₃) has been used to catalyze the formation of pyrroline (B1223166) structures. nih.gov Although direct examples for this compound derivatives are not prominent, the principles of iron catalysis in ring-forming reactions represent an emerging area applicable to the synthesis of complex heterocyclic derivatives. nih.gov

Temperature and Pressure Influences

Temperature and pressure are critical physical parameters that directly impact reaction kinetics, selectivity, and stability of reactants and products.

Temperature: Reaction temperatures are chosen to provide sufficient energy to overcome the activation barrier without causing decomposition of starting materials or products. Many synthetic steps can be performed at room temperature. chemicalbook.comnih.gov However, some reactions require heating to proceed at a reasonable rate. For example, Suzuki-Miyaura couplings are often conducted at elevated temperatures, typically ranging from 60 °C to 150 °C. harvard.eduorganic-synthesis.com Microwave-assisted synthesis can be used to achieve high temperatures, such as 150 °C, to significantly shorten reaction times. organic-synthesis.com Conversely, some reactions require initial cooling, for instance to 0 °C, to control exothermic processes before being allowed to warm to room temperature. chemicalbook.com

Pressure: Atmospheric pressure is standard for most synthetic procedures. Reduced pressure (vacuum) is not typically used to influence the reaction equilibrium directly but is a crucial tool in the workup and purification stages. It is extensively used for the removal of volatile solvents under reduced pressure (e.g., using a rotary evaporator) and for purification techniques like vacuum distillation. chemicalbook.com

Table 3: Temperature and Pressure Parameters in Synthesis

| Reaction / Process | Temperature | Pressure | Rationale |

|---|---|---|---|

| Oxidation | 0 °C to Room Temp. | Atmospheric | Initial cooling to control the reaction rate, then proceeding at ambient temperature. chemicalbook.com |

| Suzuki-Miyaura Coupling | 85 - 150 °C | Atmospheric | Thermal energy is required to drive the catalytic cycle efficiently. harvard.eduorganic-synthesis.com |

| Solvent Removal | Varies (e.g., < 40 °C) | Reduced | Facilitates evaporation of solvents at temperatures below their atmospheric boiling points to prevent product degradation. chemicalbook.com |

| Purification | Varies | Reduced | Low pressure is used for vacuum distillation of high-boiling point liquids. chemicalbook.com |

Advanced Spectroscopic and Analytical Characterization for Research

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For 3-Methoxy-5-methylbenzaldehyde, the IR spectrum provides a unique fingerprint, with characteristic absorption bands corresponding to the vibrational modes of its specific structural features. The most prominent peaks are associated with the carbonyl group (C=O) of the aldehyde, the C-O stretching of the methoxy (B1213986) group, and the various vibrations of the benzene (B151609) ring.

Key vibrational frequencies for the functional groups in this compound include:

C-H stretch (aromatic): Typically observed in the range of 3100-3000 cm⁻¹.

C-H stretch (aldehyde): A characteristic pair of bands often found between 2850 and 2750 cm⁻¹.

C=O stretch (carbonyl): A strong, sharp absorption band is expected around 1700 cm⁻¹, characteristic of an aromatic aldehyde. docbrown.info

C=C stretch (aromatic): Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring. docbrown.info

C-O stretch (methoxy): An asymmetrical stretching band is typically found in the 1275-1200 cm⁻¹ range, and a symmetrical stretch is expected around 1075-1020 cm⁻¹.

C-H out-of-plane bending: The substitution pattern on the benzene ring will give rise to specific bands in the 900-675 cm⁻¹ region.

The precise positions of these bands can be influenced by the electronic effects of the methoxy and methyl substituents on the aromatic ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aldehyde C-H | Stretching | 2850-2750 | Medium, often two peaks |

| Carbonyl (C=O) | Stretching | ~1700 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Strong, multiple bands |

| Methoxy (C-O) | Asymmetric Stretching | 1275-1200 | Strong |

| Methoxy (C-O) | Symmetric Stretching | 1075-1020 | Medium |

X-ray Crystallography for Solid-State Structure Elucidation

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.899 (3) |

| b (Å) | 8.9184 (19) |

| c (Å) | 7.5043 (16) |

| β (°) | 94.098 (6) |

| Volume (ų) | 927.8 (3) |

| Z | 4 |

X-ray crystallography not only reveals the molecular structure but also provides a detailed picture of the intermolecular and intramolecular forces that govern the crystal packing. In the solid state, molecules of this compound derivatives are held together by a network of non-covalent interactions.

Hydrogen Bonding: While the parent aldehyde lacks a strong hydrogen bond donor, its derivatives, such as Schiff bases or hydrazones, can participate in significant hydrogen bonding. For instance, in the crystal structure of 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde, an intramolecular O—H⋯O hydrogen bond is observed, which stabilizes the molecular conformation. nih.govresearchgate.net In other benzaldehyde (B42025) derivatives, intermolecular C—H⋯O hydrogen bonds involving the carbonyl oxygen are common, leading to the formation of supramolecular assemblies. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures or natural extracts. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC analysis, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. Quantification is achieved by comparing the peak area of the analyte to that of a known standard. For instance, GC has been used to monitor the progress of competitive oxidation reactions of various substituted benzaldehydes. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative purposes. For this compound, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be effective. Detection is often performed using a UV-Vis detector, taking advantage of the chromophoric nature of the aromatic aldehyde. HPLC is particularly useful for the analysis of less volatile derivatives or for the purification of the compound on a larger scale.

Gas Chromatography (GC) for Regioisomer Separation

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. In the context of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is crucial for the separation and identification of its regioisomers. Regioisomers, having the same molecular formula but different substitution patterns on the aromatic ring, often exhibit very similar physical and chemical properties, making their separation a significant analytical challenge.

Research has demonstrated the efficacy of GC in separating derivatives of closely related methoxy-methyl-benzaldehyde isomers. For instance, in studies involving the synthesis of various regioisomeric methoxy methyl phenylacetones (which are synthesized from the corresponding benzaldehydes), GC-MS analysis was instrumental in distinguishing between the different isomers. oup.com The separation is based on the differential partitioning of the isomers between a stationary phase (typically a high-boiling point liquid coated on an inert solid support within a capillary column) and a gaseous mobile phase (an inert gas such as helium or nitrogen).

The elution order of the isomers is influenced by factors such as their boiling points and their interactions with the stationary phase. For substituted benzaldehydes, the position of the methoxy and methyl groups on the benzene ring affects these properties, allowing for their separation. For example, in the GC analysis of regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles, it was observed that ortho-substituted isomers tend to elute earlier than their meta- and para- counterparts. nih.gov This principle suggests that this compound can be effectively resolved from other isomers like 2-methoxy-5-methylbenzaldehyde (B1297009) or 4-methoxy-3-methylbenzaldehyde (B1345598) using an appropriate GC column and temperature program.

A typical GC method for the analysis of substituted benzaldehydes would involve a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, and a temperature-programmed oven to ensure efficient separation of the isomers. The separated compounds would then be detected, and if a mass spectrometer is used as the detector, their mass spectra would provide definitive structural identification.

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temperature of 100°C, ramped to 300°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds in a mixture. For this compound, HPLC is an invaluable tool for determining its purity and for performing quantitative analysis. This technique is particularly suited for compounds that are not sufficiently volatile or are thermally labile for GC analysis.

In a typical reversed-phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (commonly a C18-functionalized silica) is used with a polar mobile phase (often a mixture of water and a polar organic solvent like acetonitrile or methanol). The separation of this compound from impurities is achieved based on their differential partitioning between the stationary and mobile phases. More polar impurities will have a weaker interaction with the nonpolar stationary phase and will elute earlier, while less polar impurities will be retained longer on the column.

The purity of a this compound sample can be assessed by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. A high percentage area for the main peak is indicative of high purity. For quantitative analysis, a calibration curve is typically constructed by injecting known concentrations of a pure this compound standard and plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined by interpolating its peak area on this calibration curve.

While specific HPLC methods for this compound are not extensively detailed in the literature, methods for other substituted benzaldehydes are well-established and provide a strong basis for method development. researchgate.netauroraprosci.com For instance, the analysis of various substituted benzaldehydes has been successfully performed using C18 columns with mobile phases consisting of methanol/water or acetonitrile/water mixtures. researchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring of this compound exhibits strong absorbance in the UV region.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 30°C) |

Flash Column Chromatography for Product Purification

Flash column chromatography is a preparative purification technique that is faster than traditional column chromatography due to the use of a slightly smaller silica (B1680970) gel particle size and the application of positive pressure to force the mobile phase through the column. This method is widely used in organic synthesis to isolate a desired compound from a reaction mixture. For the purification of this compound, flash column chromatography is an effective method to remove unreacted starting materials, byproducts, and other impurities.

The principle of separation in flash chromatography is the same as in traditional column chromatography: differential adsorption of the components of a mixture onto a solid stationary phase (typically silica gel) and their subsequent elution with a liquid mobile phase (eluent). The choice of eluent is critical for achieving good separation. A solvent system is chosen such that the desired compound has an Rf (retention factor) of approximately 0.2-0.4 on a thin-layer chromatography (TLC) plate, which serves as a pilot experiment for the column separation.

For a moderately polar compound like this compound, a common eluent system would be a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a slightly more polar solvent, like ethyl acetate (B1210297) or dichloromethane (B109758). By starting with a less polar eluent and gradually increasing the polarity (gradient elution), the components of the mixture can be selectively eluted from the column. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and the solvent evaporated to yield the purified this compound. The use of fine silica gel (230-400 mesh) is standard for flash chromatography, providing a large surface area for efficient separation. orgsyn.org

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Hexane/Dichloromethane gradient |

| Loading Technique | Dry loading or wet loading in a minimal amount of solvent |

| Elution | Application of positive pressure (air or nitrogen) |

| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization |

Computational and Quantum Chemical Studies of 3 Methoxy 5 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems, such as atoms and molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations can predict a wide range of molecular properties by approximating the exchange-correlation energy, a key component of the electron-electron interaction. Common functionals used for such studies on organic molecules include B3LYP, often paired with basis sets like 6-311++G(d,p) to provide a robust theoretical framework.

The first step in most computational studies is geometry optimization, a process that determines the lowest-energy arrangement of atoms in a molecule. This equilibrium geometry corresponds to the most stable conformation of the compound. For substituted benzaldehydes, the orientation of the aldehyde (-CHO) and methoxy (B1213986) (-OCH₃) groups relative to the benzene (B151609) ring is of particular interest.

In a related compound, 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde, X-ray diffraction studies have shown that all non-hydrogen atoms lie in a common plane, indicating a planar conformation. researchgate.netnih.gov This planarity is often stabilized by intramolecular interactions, such as hydrogen bonding. researchgate.netnih.gov For 3-Methoxy-5-methylbenzaldehyde, DFT calculations would similarly seek to identify the most stable conformer by analyzing the potential energy surface as the dihedral angles of the methoxy and aldehyde substituents are rotated. The resulting optimized structure provides key geometric parameters.

Table 1: Example of Geometric Parameters Obtained from DFT Optimization for a Substituted Benzaldehyde (B42025) This table presents typical data obtained from a geometry optimization study on a related molecule, 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde, as an illustration of the method's output. researchgate.net

| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |

| Bond Length | C1-C2 | 1.405 | Bond Angle | C6-C1-C2 | 119.6 |

| Bond Length | C2-C3 | 1.391 | Bond Angle | C1-C2-C3 | 120.3 |

| Bond Length | C3-C4 | 1.390 | Bond Angle | C2-C3-C4 | 119.7 |

| Bond Length | C4-C5 | 1.391 | Bond Angle | C3-C4-C5 | 121.1 |

| Bond Length | C5-C6 | 1.394 | Bond Angle | C4-C5-C6 | 121.9 |

| Bond Length | C1-C8 (aldehyde) | 1.459 | Bond Angle | C5-C6-C1 | 117.4 |

| Bond Length | C8=O1 (aldehyde) | 1.227 | Bond Angle | C2-C1-C8 | 120.5 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations provide the energies of these orbitals and map their electron density distributions, showing which atoms are the primary sites for electron donation and acceptance. For substituted benzaldehydes, the HOMO is typically localized over the benzene ring and electron-donating groups, while the LUMO is often centered on the electron-withdrawing aldehyde group.

DFT methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra.

Infrared (IR) Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. These calculations help in the assignment of vibrational modes (stretching, bending) to the observed peaks in an experimental spectrum. For example, the characteristic C=O stretching frequency of the aldehyde group in benzaldehyde derivatives is a prominent feature. Experimental IR data for the related 3-methylbenzaldehyde (B113406) and 3-methoxybenzaldehyde (B106831) are available and serve as a reference. nist.govnist.gov

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts, when compared to a reference standard like Tetramethylsilane (TMS), can aid in the structural elucidation of the molecule and the assignment of experimental NMR signals. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and generate a theoretical UV-Vis absorption spectrum. kaust.edu.sa The calculations yield the absorption wavelengths (λmax), excitation energies, and oscillator strengths of the transitions, which typically correspond to π→π* and n→π* electronic transitions within the aromatic system and the carbonyl group. An experimental UV-Vis spectrum for the related 3,5-Dimethoxybenzaldehyde shows absorption maxima that can be compared with theoretical predictions. nist.gov

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit Nonlinear Optical (NLO) properties, which are important for applications in photonics and optoelectronics. DFT calculations can predict NLO behavior by computing the molecular polarizability (α) and the first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response. For benzaldehyde derivatives, the presence of electron-donating groups (like -OCH₃ and -CH₃) and an electron-withdrawing group (-CHO) creates a donor-π-acceptor system that can enhance NLO properties. Calculations of the dipole moment (μ) and hyperpolarizability (β) provide a quantitative measure of the molecule's potential for NLO applications.

DFT calculations provide several descriptors derived from the HOMO and LUMO energies that quantify the global chemical reactivity and stability of a molecule. These quantum chemical parameters are used to predict how a molecule will behave in a chemical reaction.

Table 2: Key Chemical Reactivity Descriptors from DFT

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

A high chemical hardness and a low electrophilicity index are generally associated with greater molecular stability.

Molecular Dynamics Simulations

While DFT provides insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be used to explore:

Conformational Dynamics: How the molecule's structure, particularly the orientation of its substituent groups, fluctuates at a given temperature. This provides a more realistic picture of its behavior in a solution or biological system compared to a static optimized geometry.

Solvation Effects: By placing the molecule in a simulation box with explicit solvent molecules (e.g., water), MD can be used to study solvation shells and how the solvent affects the solute's conformation and properties.

Interactions with Other Molecules: MD is a key tool for studying how a molecule binds to a receptor or interacts with other chemical species. mdpi.com The simulation can reveal the stability of the complex, key intermolecular interactions (like hydrogen bonds and hydrophobic interactions), and the flexibility of the molecule within a binding site. mdpi.comresearchgate.net

Conformational Dynamics and Intermolecular Interactions

A study on the conformational dynamics of this compound would investigate the different spatial arrangements of its atoms, particularly the rotation around the single bonds connecting the methoxy, methyl, and aldehyde groups to the benzene ring. This analysis would identify the most stable conformers and the energy barriers between them.

Intermolecular interactions would be explored to understand how molecules of this compound interact with each other in a condensed phase. This would involve identifying and characterizing non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, which are crucial for determining the macroscopic properties of the compound.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

QTAIM is a theoretical framework that allows for the analysis of the electron density of a molecule to define atoms and the bonds between them. This analysis can reveal the nature and strength of chemical bonds and non-covalent interactions. For this compound, QTAIM would be used to quantify the characteristics of its covalent bonds and any potential intramolecular or intermolecular interactions.

RDG analysis is a method used to visualize and characterize non-covalent interactions. It plots the reduced density gradient against the electron density, allowing for the identification of regions corresponding to attractive (like hydrogen bonds) and repulsive (steric clashes) interactions. An RDG analysis of this compound would provide a visual representation of the non-covalent interactions within the molecule and between molecules.

Potential Energy Surface (PES) Scanning

A Potential Energy Surface (PES) scan involves calculating the energy of a molecule as one or more of its geometric parameters (e.g., bond lengths, bond angles, or dihedral angles) are systematically varied. This technique is used to explore the conformational landscape of a molecule, locate transition states, and determine reaction pathways. For this compound, a PES scan could be performed by rotating the aldehyde and methoxy groups to understand the energetic landscape of these conformational changes.

Without dedicated research, any data tables or detailed findings for these analyses would be speculative. The scientific community has yet to publish a comprehensive computational study on this compound that would provide the specific data required to fulfill the detailed outline of this article.

Advanced Applications and Research Directions

Utilization in Complex Organic Synthesis

The chemical reactivity of the aldehyde group, combined with the directing effects of the methoxy (B1213986) and methyl substituents, allows 3-Methoxy-5-methylbenzaldehyde to serve as a foundational component in multi-step organic syntheses.

As a Building Block for Diverse Molecular Structures

This compound is recognized commercially as a chemical building block for research and development purposes. biosynth.combldpharm.com Its utility stems from the aldehyde functional group, which can readily participate in a wide array of chemical reactions, including condensations, oxidations, reductions, and the formation of carbon-carbon bonds. This reactivity allows for the systematic construction of more complex molecules, where the 3-methoxy-5-methylphenyl moiety forms a core structural unit.

Precursor in the Synthesis of Angucycline/Tetrangulol (B1209878) Derivatives

While substituted benzaldehydes are fundamental starting materials for the total synthesis of complex natural products, the specific role of this compound as a direct precursor in the synthesis of angucycline or tetrangulol derivatives is not extensively documented in readily available scientific literature. The synthesis of such complex polyketide antibiotics typically involves intricate, multi-step pathways where various aromatic building blocks could theoretically be employed.

Role in the Synthesis of Biologically Active Compounds

The presence of methoxy groups on aromatic molecules can be crucial for enhancing their biological activities. researchgate.net this compound serves as a key intermediate in the natural biosynthesis of ursolic acid, a pentacyclic triterpenoid. biosynth.com Ursolic acid is a well-known biologically active compound investigated for its various therapeutic properties. The structural framework provided by this compound is integral to the formation of this complex natural product. Furthermore, the broader class of methoxy- and hydroxy-substituted benzaldehydes are pivotal in the synthesis of novel compounds screened for antioxidant and antiproliferative activities. mdpi.comresearchgate.net

Below is a table detailing the properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 90674-26-3 | biosynth.comsynquestlabs.com |

| Molecular Formula | C₉H₁₀O₂ | biosynth.comsynquestlabs.com |

| Molecular Weight | 150.177 g/mol | synquestlabs.com |

| Purity | ≥95% | synquestlabs.com |

Development of Functional Materials

The exploration of aromatic aldehydes in materials science is a growing field, with research focused on creating new polymers and electronic components.

Incorporation into Polymers and Modified Materials

The specific incorporation of this compound into polymers and other modified materials is a specialized area of research. While it is categorized among building blocks for polymer science, detailed studies outlining its direct polymerization or incorporation into specific material frameworks are not widely reported. bldpharm.com

Application in Photosensitive Schottky Devices through Schiff Base Polymorphs

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a class of compounds known for their interesting electronic and optical properties. researchgate.netresearchgate.net Research into Schiff bases derived from various substituted benzaldehydes has explored their potential in materials science. However, the specific synthesis of Schiff base polymorphs from this compound and their subsequent application in the fabrication of photosensitive Schottky devices is not described in the current body of scientific literature.

The table below lists the chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ursolic acid |

Catalysis and Coordination Chemistry

The aldehyde functional group of this compound is a key feature for its application in catalysis and coordination chemistry. It readily undergoes condensation reactions with primary amines to form Schiff bases (or imines), a class of ligands renowned for their ability to form stable complexes with a wide array of transition metals.

Schiff base ligands derived from this compound are instrumental in designing transition metal complexes with tailored properties. The reaction of this aldehyde with a diamine, such as ethylenediamine (B42938), can produce tetradentate ligands capable of binding to a metal center through two nitrogen (imine) and two oxygen (phenolic) atoms.

Specifically, a tetradentate Schiff-base ligand synthesized from the condensation of ethylenediamine and 2-hydroxy-3-methoxy-5-methylbenzaldehyde (B2420527) has been used to create mononuclear Manganese(III) complexes. nih.gov In these complexes, the Mn(III) ion typically adopts a hexa-coordinate pseudo-octahedral geometry. nih.gov The equatorial plane is occupied by the two phenoxide oxygen atoms and two imine nitrogen atoms from the Schiff base ligand. nih.gov The remaining two axial positions are usually filled by solvent molecules, such as water, or by other coordinating species like pseudohalides (e.g., azide (B81097) or thiocyanate). nih.gov

Similarly, the principles of coordination chemistry support the use of such ligands for forming complexes with Cobalt(II). mdpi.comresearchgate.net Schiff base ligands react with Co(II) salts to form stable complexes where the ligand coordinates to the metal center through the imine nitrogen and often another donor atom, such as a deprotonated hydroxyl group. mdpi.comresearchgate.net The resulting Co(II) complexes can exhibit various geometries, such as octahedral or tetrahedral, depending on the specific ligand and reaction conditions. echemcom.comsamipubco.com The electronic properties of the ligand, influenced by the methoxy and methyl groups on the benzaldehyde (B42025) ring, can tune the magnetic and electrochemical properties of the final metal complex. mdpi.com

Manganese(III)-Schiff base complexes are recognized for their significant catalytic activities, particularly in oxidation reactions. scispace.comresearchgate.net Complexes derived from ligands incorporating the 2-hydroxy-3-methoxy-5-methylbenzaldehyde moiety have demonstrated versatile catalytic proficiency. nih.gov

These Mn(III) complexes have been shown to effectively catalyze the aerobic oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol. nih.gov In these reactions, the complex facilitates the conversion of the substrates to 2-aminophenoxazin-3-one and 3,5-di-tert-butylquinone, respectively. nih.gov Furthermore, these catalysts are active in the oxidation of styrene (B11656) to its corresponding oxirane (styrene oxide), highlighting their potential in synthetic organic chemistry for epoxidation reactions. nih.gov Mechanistic studies suggest that the catalysis involves the formation of a complex-substrate aggregate, which is followed by an intramolecular electron transfer process. nih.gov The stability and reactivity of these manganese complexes make them valuable subjects in the development of efficient and selective oxidation catalysts. rsc.org

Bioactive Molecule Development and Medicinal Chemistry Research

The structural framework of this compound is a valuable starting point for the synthesis of new bioactive molecules. Its derivatives, particularly Schiff bases and their metal complexes, are actively explored for potential therapeutic applications.

Schiff bases derived from substituted benzaldehydes are known to possess a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. mdpi.com The imine (-C=N-) group is often crucial for their biological activity. mdpi.comnih.gov Derivatives of this compound are investigated within this context.

By reacting the aldehyde with various amines, a diverse library of Schiff bases can be generated. These organic ligands can then be complexed with metal ions like cobalt(II), which can enhance their biological efficacy. mdpi.com For instance, Schiff base complexes have shown promising results as anticancer agents, with some demonstrating cytotoxic activities against various cancer cell lines. nih.govijmcmed.org Research has shown that Schiff bases prepared from salicylaldehyde (B1680747) derivatives, such as 2-hydroxy-3-methoxybenzaldehyde, exhibit strong activity against different cancer cells. nih.govijmcmed.org The exploration of these derivatives continues to be an active area of research in the quest for novel therapeutic agents. nih.gov

Substituted phenethylamines are structurally related to neurotransmitters like serotonin (B10506) and dopamine, and some are known to act as neurotoxins. The synthesis of these molecules often starts from substituted aromatic precursors. While direct synthesis from this compound is not prominently documented in the provided sources, its structure makes it a plausible precursor for analogs of serotonin neurotoxins based on established synthetic pathways. For example, the synthesis of neurotoxic 2,4,5-trisubstituted-phenethylamines often begins with appropriately substituted benzene (B151609) derivatives, such as 2,5-dimethoxy-4-nitrobenzyl cyanide, which is subsequently converted to the target phenethylamine (B48288). lookchem.com A similar synthetic strategy could potentially transform the aldehyde group of this compound into the ethylamine (B1201723) side chain required for phenethylamine structures, positioning it as a potential starting material in the synthesis of specific neurochemical research tools.

Analytical Chemistry Applications

In the field of analytical chemistry, this compound has been utilized for the detection of specific types of compounds. It has been employed in chromatographic mass spectrometric detection techniques. biosynth.com This application leverages the compound's properties to aid in the identification of volatile compounds in headspace analysis by gas chromatography. biosynth.com

Furthermore, closely related substituted benzaldehydes are used as derivatization reagents in thin-layer chromatography (TLC). fishersci.com These reagents, often referred to as chromogenic spraying agents, react with separated compounds on a TLC plate to produce colored spots, enabling their visualization and identification. This suggests a potential application for this compound or its derivatives as visualization reagents in chromatographic methods.

Identification of Volatile Aroma Compounds in Natural Products (e.g., Antrodia juniperina)

This compound has been identified as a significant volatile aroma compound in various natural products, notably in the medicinal mushroom Antrodia juniperina. academicjournals.org This mushroom, which grows on Juniper species, is recognized for its distinct aromatic profile, which is comprised of a complex mixture of alcohols, aldehydes, ketones, terpenes, and other esters. academicjournals.org

The identification of this compound as a key volatile element in Antrodia juniperina underscores its role in the chemical ecology and sensory characteristics of the fungus. academicjournals.org

Table 1: Major Volatile Aroma Components Identified in Antrodia juniperina

| Compound Class | Compound Name | Relative Percentage of Total Aroma (%) |

|---|---|---|

| Aldehyde | This compound | Data not specified individually |

| Alcohol | Nerolidol | 37.34 |

| Benzofuran | 11,13-dihydroxy-11.β.H-arbusculin benzofuran | Data not specified individually |

| Ketone | 3-Octanone | Data not specified individually |

| Alcohol | 3,7-dimethyl-1,6-octadien-3-ol | Data not specified individually |

| Alcohol | 3-Octanol | Data not specified individually |

| Total | Combined Major Components | 76.22 |

This table is based on research findings that identified these compounds as the major aroma components of A. juniperina, collectively comprising the specified total percentage. academicjournals.org

Derivatization for Enhanced Detection in Chromatography

In analytical chemistry, the detection of aldehydes at trace levels can be challenging. Chemical derivatization is a widely used strategy to improve the analytical properties of target molecules for techniques like High-Performance Liquid Chromatography (HPLC). This process involves reacting the analyte (in this case, an aldehyde) with a reagent to form a new derivative that has enhanced detection characteristics, such as strong ultraviolet (UV) absorbance or fluorescence.

While research may not focus specifically on this compound, the principles applied to benzaldehyde and other aldehydes are directly relevant. The aldehyde functional group is reactive and allows for the formation of stable derivatives. For instance, a common approach is to use hydrazine-containing reagents. These reagents react with the aldehyde to form a hydrazone derivative. This reaction is often employed to introduce a "tag" or "label" onto the aldehyde molecule that can be easily detected.

One such method involves the use of a novel fluorescence labeling reagent, N-acetylhydrazine acridone (B373769) (AHAD). When benzaldehyde is reacted with AHAD, it forms a highly fluorescent derivative. This allows for sensitive detection using an HPLC system equipped with a fluorescence detector. The derivatization reaction can be optimized for temperature and time to ensure maximum yield of the product. This derivatization significantly lowers the limit of detection, allowing for the quantification of aldehydes at very low concentrations (nmol/mL levels).

This derivatization strategy is broadly applicable for stabilizing reactive compounds and introducing a detection-specific moiety to enhance analytical sensitivity.

Future Research Avenues and Emerging Applications

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions. The unique structural features of this compound make it an intriguing candidate for exploration in this domain.

The molecule possesses several key functional groups that can participate in molecular recognition and self-assembly processes:

The Aldehyde Group: The carbonyl oxygen can act as a hydrogen bond acceptor. The aldehyde group itself is a site for reversible covalent bond formation (e.g., imine formation), which can be used to build dynamic molecular systems.

The Methoxy Group: The oxygen atom in the methoxy group can also serve as a hydrogen bond acceptor. Furthermore, methoxy groups can influence the electronic properties and solubility of a molecule, which are critical factors in designing self-assembling systems. The methoxy group can enhance a ligand's binding to a target and improve its physicochemical properties. researchgate.netnih.gov

The Aromatic Ring: The benzene ring provides a platform for π-π stacking interactions, a fundamental force in the assembly of many supramolecular structures. The electron-rich nature of the ring, influenced by the methoxy and methyl substituents, can be tuned for specific molecular recognition events.

Future research could explore the use of this compound as a building block (or "tecton") for creating larger, ordered structures. For example, it could be incorporated into ligands designed to coordinate with metal ions, forming metallo-supramolecular cages or polymers. Such structures have potential applications in catalysis, molecular sensing, and as nanoscale reaction vessels.

Furthermore, its potential role in host-guest chemistry is significant. The aromatic cavity and functional groups could allow it to act as a guest, binding within the cavity of a larger host molecule, or it could be modified to become part of a host system designed to recognize and bind specific small molecules or ions. The interplay of hydrogen bonding and hydrophobic interactions, driven by its structure, is central to these potential applications. nih.gov

Q & A

Q. What strategies improve regiocontrol in electrophilic aromatic substitution (EAS) reactions of this compound?

- Methodological Answer : Methoxy groups are ortho/para-directing, but steric hindrance from the methyl group favors para-substitution. Use bulky electrophiles (e.g., tert-butyl halides) or Lewis acids (e.g., AlCl₃) to enhance selectivity. Kinetic vs. thermodynamic control is assessed by varying reaction temperature and time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.